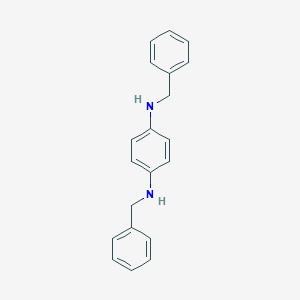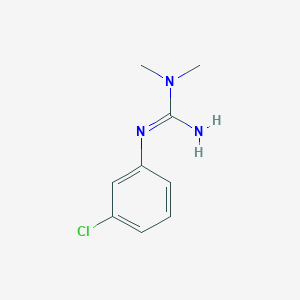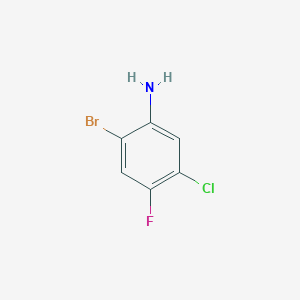
2-Bromo-5-chloro-4-fluoroaniline
Übersicht
Beschreibung
2-Bromo-5-chloro-4-fluoroaniline is a halogen-rich compound used as a building block in medicinal chemistry. Its specific combination of halogen atoms makes it a valuable precursor for synthesizing a variety of chemically and biologically active compounds.
Synthesis Analysis
- Synthesis of halogen-rich pyridines like 2-Bromo-5-chloro-4-fluoroaniline involves halogen dance reactions and can be used to create pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022).
Molecular Structure Analysis
- The crystal and molecular structure of related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, indicate classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions, which are key to understanding the chemical behavior of 2-Bromo-5-chloro-4-fluoroaniline (Betz, 2015).
Chemical Reactions and Properties
- Chemoselective functionalization of similar compounds shows the ability to selectively substitute different halogen positions under varying conditions, which is crucial for the synthesis of more complex molecules (Stroup et al., 2007).
Physical Properties Analysis
- The physical properties of halogenated compounds like 2-Bromo-5-chloro-4-fluoroaniline can be influenced by the specific halogens present. For instance, density functional theory (DFT) calculations can be used to study the effects of different halogens on the vibrational frequencies of related molecules (Krishnakumar & Balachandran, 2005).
Chemical Properties Analysis
- The reactivity of such halogenated compounds can be assessed through their interactions with other chemicals. For example, the study of nucleophilic reactions of fluorinated compounds gives insights into the chemical behavior of 2-Bromo-5-chloro-4-fluoroaniline (Paleta et al., 2000).
Wissenschaftliche Forschungsanwendungen
Metabolism Studies : Boeren et al. (1992) investigated the rat liver microsomal metabolism of halogenated anilines, including similar compounds to 2-Bromo-5-chloro-4-fluoroaniline, revealing insights into metabolic pathways and potential toxicological effects (Boeren et al., 1992).
Antiviral Research : Watanabe et al. (1983) synthesized halogenated arabinofuranosylcytosines and -uracils, closely related to 2-Bromo-5-chloro-4-fluoroaniline, and explored their structure-activity relationships against herpes viruses (Watanabe et al., 1983).
Chemical Synthesis : Li Yong-qiang (2012) described the synthesis of 4-Bromo-2-fluorobiphenyl using 2-Bromo-5-chloro-4-fluoroaniline as a starting material, demonstrating its utility in organic synthesis (Li Yong-qiang, 2012).
Protonation Studies : Brouwer (2010) conducted research on protonation of halogen-containing benzenes, which may include compounds similar to 2-Bromo-5-chloro-4-fluoroaniline, to understand their chemical behavior (Brouwer, 2010).
Biological Activities : Abdel‐Wadood et al. (2014) explored the synthesis of derivatives from compounds like 2-Bromo-5-chloro-4-fluoroaniline, investigating their antibacterial and antifungal activities (Abdel‐Wadood et al., 2014).
Chemoselective Amination : Stroup et al. (2007) described the chemoselective functionalization of related compounds, highlighting the potential for selective chemical reactions involving halogenated anilines (Stroup et al., 2007).
Dielectric Studies : Vyas and Vashisth (1988) conducted dielectric studies of halogenated anilines, which could include 2-Bromo-5-chloro-4-fluoroaniline, to understand their physical properties (Vyas & Vashisth, 1988).
X-ray Diffraction Analysis : Knapp et al. (2005) obtained crystals of halogenated dithiadiazolyl radicals, similar in structure to 2-Bromo-5-chloro-4-fluoroaniline, providing insights into their molecular configurations (Knapp et al., 2005).
Intermediate in Synthesis : Wang et al. (2016) used a compound similar to 2-Bromo-5-chloro-4-fluoroaniline as an intermediate for synthesizing biologically active compounds, demonstrating its role in complex synthetic pathways (Wang et al., 2016).
Metabolic Fate Studies : Duckett et al. (2006) investigated the metabolic fate of a closely related compound, 3-chloro-4-fluoroaniline, in rats, which could be relevant for understanding the metabolism of 2-Bromo-5-chloro-4-fluoroaniline (Duckett et al., 2006).
Safety and Hazards
“2-Bromo-5-chloro-4-fluoroaniline” is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Aniline derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Aniline derivatives typically interact with their targets through various chemical reactions, often involving nucleophilic substitution .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is predicted to have high gi absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability.
Result of Action
Based on the properties of similar aniline derivatives, it may exert various biological effects depending on its specific targets and the nature of its interactions .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chloro-4-fluoroaniline can be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or Argon) at 2–8 °C . Its action may also be influenced by the pH and temperature of its environment, as well as the presence of other substances that could interact with it .
Eigenschaften
IUPAC Name |
2-bromo-5-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQNJJCNWUOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465454 | |
| Record name | 2-Bromo-5-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-4-fluoroaniline | |
CAS RN |
85462-59-5 | |
| Record name | 2-Bromo-5-chloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85462-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





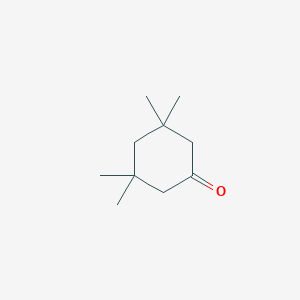

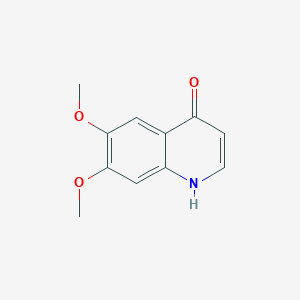
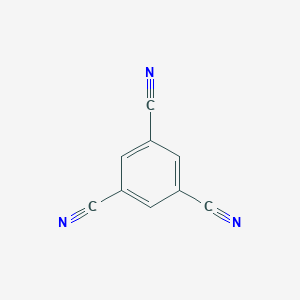
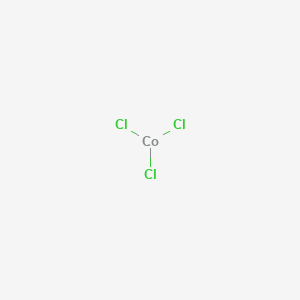
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)

